REACTION_CXSMILES
|
[Na].[CH3:2][N:3]([CH3:18])S(C1C=CC(C(CC=O)=O)=CC=1)(=O)=O.C[O-].[Na+].C([O:24][CH2:25][CH3:26])=O.C(C1C=CC(S([N:39]([CH3:41])C)(=O)=O)=CC=1)(=O)C.[O:42]1[CH2:46][CH2:45][CH2:44][CH2:43]1>O>[C:18]([CH2:26][C:25]([NH2:39])=[O:24])#[N:3].[O:42]=[C:46]1[NH:39][CH:41]=[CH:43][CH:44]=[C:45]1[C:2]#[N:3] |f:2.3,^1:0|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(S(=O)(=O)C1=CC=C(C(=O)CC=O)C=C1)C
|
Name
|
sodium methoxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C1=CC=C(C=C1)S(=O)(=O)N(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)CC(=O)N
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1C(C#N)=CC=CN1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Na].[CH3:2][N:3]([CH3:18])S(C1C=CC(C(CC=O)=O)=CC=1)(=O)=O.C[O-].[Na+].C([O:24][CH2:25][CH3:26])=O.C(C1C=CC(S([N:39]([CH3:41])C)(=O)=O)=CC=1)(=O)C.[O:42]1[CH2:46][CH2:45][CH2:44][CH2:43]1>O>[C:18]([CH2:26][C:25]([NH2:39])=[O:24])#[N:3].[O:42]=[C:46]1[NH:39][CH:41]=[CH:43][CH:44]=[C:45]1[C:2]#[N:3] |f:2.3,^1:0|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(S(=O)(=O)C1=CC=C(C(=O)CC=O)C=C1)C
|
Name
|
sodium methoxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C1=CC=C(C=C1)S(=O)(=O)N(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)CC(=O)N
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1C(C#N)=CC=CN1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |